REACTION_CXSMILES
|
ClS(O)(=O)=[O:3].[CH2:6]([P:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9].Cl>>[CH2:15]([P:10](=[O:3])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
116.5 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
Towards the end of the reaction when
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
rose to 34° C
|
Type
|
CUSTOM
|
Details
|
was stripped at 70° C. under a pressure of 0.5 millibar
|
Type
|
CUSTOM
|
Details
|
This was accompanied by a violent exothermal reaction
|
Type
|
CUSTOM
|
Details
|
rose up to 140° C
|
Type
|
CUSTOM
|
Details
|
was stripped once again at 80° C. under a pressure of 1 millibar
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(CCCC)(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 263 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |